molecular formula C11H7BrN2S2 B12533791 3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-88-5

3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine

Katalognummer: B12533791
CAS-Nummer: 832696-88-5
Molekulargewicht: 311.2 g/mol
InChI-Schlüssel: HVHYDBTYRHVMPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a unique structure combining a bromine atom, a thiophene ring, and a thieno[3,2-c]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Wirkmechanismus

The mechanism of action of 3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific proteins or signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

832696-88-5

Molekularformel

C11H7BrN2S2

Molekulargewicht

311.2 g/mol

IUPAC-Name

3-bromo-7-thiophen-2-ylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C11H7BrN2S2/c12-7-5-16-10-6(8-2-1-3-15-8)4-14-11(13)9(7)10/h1-5H,(H2,13,14)

InChI-Schlüssel

HVHYDBTYRHVMPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=CN=C(C3=C2SC=C3Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.